2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
Description
The compound "2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one" is a heterocyclic molecule featuring a pyridazinone core linked to a sulfonylated azetidine moiety. This limits a full characterization, necessitating comparisons with structurally or functionally related compounds.
Properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-24-12-4-6-13(7-5-12)25(22,23)14-9-18(10-14)16(21)11-19-15(20)3-2-8-17-19/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDMMPJCIPSUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridazinone: The final step involves coupling the sulfonylated azetidine with a pyridazinone derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring may also play a role in binding to receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on compounds with overlapping structural motifs or functional groups, as derived from the evidence provided.
Table 1: Structural and Functional Comparison
Structural Analogues and Functional Divergence
Pyridazinone Derivatives (Target Compound vs. BK79172): Both compounds share a 2,3-dihydropyridazin-3-one core, a motif associated with anti-inflammatory and anticancer activities .
Heterocyclic Cores (Target Compound vs. Compound 2d): Compound 2d features a tetrahydroimidazopyridine core with electron-withdrawing groups (nitro, cyano), favoring π-π stacking interactions in enzyme active sites . The target compound’s pyridazinone-azetidine hybrid may offer greater conformational flexibility, critical for allosteric modulation.
Sulfonamide vs. Carboxylic Acid Derivatives (Target Compound vs. 5-CA-2-HM-MCBX) :
- The 4-methoxybenzenesulfonyl group in the target compound contrasts with the carboxylic acid in 5-CA-2-HM-MCBX. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxylic acids, which may reduce renal clearance .
Physicochemical and Pharmacokinetic Insights
- Compound 2d’s nitro and cyano groups lower logP, favoring solubility but limiting blood-brain barrier penetration .
Metabolic Stability :
Research Findings and Limitations
- Synthetic Feasibility : Compound 2d was synthesized via a one-pot two-step reaction (yield: 55%), suggesting possible routes for the target compound’s azetidine functionalization .
- Spectroscopic Validation : HRMS and NMR data for Compound 2d (e.g., δ 7.85 ppm for aromatic protons) provide a benchmark for confirming the target compound’s structure if synthesized .
- Critical Data Gaps: No experimental data (e.g., IC₅₀, toxicity) are available for the target compound. Its hypothetical activity must be inferred from structural analogues.
Biological Activity
The compound 2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features distinct structural elements:
- Azetidinyl ring : Contributes to its reactivity and biological interactions.
- Methoxybenzenesulfonyl group : Enhances solubility and may influence binding affinity to biological targets.
- Dihydropyridazinone moiety : Imparts stability and potential for diverse biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways:
- Tubulin Binding : Similar to other compounds with methoxybenzene substituents, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase. This mechanism is vital for its anticancer properties .
- Enzyme Inhibition : The sulfonyl group can act as a pharmacophore for enzyme inhibitors, potentially affecting pathways related to cancer proliferation and survival.
- Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for anticancer therapies .
Biological Activity Data
Research studies have demonstrated various biological activities of this compound. Below is a summary table showcasing key findings from recent studies:
Case Study 1: In Vivo Anticancer Efficacy
A study evaluated the in vivo efficacy of the compound against human prostate cancer xenografts. Treatment with the compound resulted in a substantial reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent .
Case Study 2: Mechanism Exploration
Another investigation focused on elucidating the mechanism of action through binding assays. The results indicated that the compound binds to the colchicine site on tubulin, effectively preventing polymerization and leading to cytotoxic effects across multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
